4-Fluoro-2-(pyrrolidin-2-yl)phenol is a chemical compound with the molecular formula and a molecular weight of approximately 181.21 g/mol. This compound, identified by the CAS number 1270446-51-9, features a fluorine atom substituted at the para position of a phenolic ring, along with a pyrrolidine moiety at the ortho position. The introduction of fluorine enhances the compound's pharmacological properties, influencing its reactivity and biological activity .
4-Fluoro-2-(pyrrolidin-2-yl)phenol is classified under specialty chemicals and is often utilized in medicinal chemistry due to its unique structural characteristics. The presence of fluorine in organic compounds is known to significantly alter their physicochemical properties, making them more suitable for various applications in drug development and synthesis .
The synthesis of 4-fluoro-2-(pyrrolidin-2-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-phenol with pyrrolidine under controlled conditions. The process typically includes:
The efficiency of these methods can vary based on factors such as temperature, solvent choice, and reaction time.
The molecular structure of 4-fluoro-2-(pyrrolidin-2-yl)phenol can be represented using various structural formulas, including:
C1CCN(C1)C2=C(C=C(C=C2)F)O
InChI=1S/C10H12FNO/c11-10-5-4-9(12)8(10)6-1-2-7-13-3/h4-6,12H,1-3,7,9H2
The compound features a fluorinated phenol ring that contributes to its chemical stability and biological interactions .
4-Fluoro-2-(pyrrolidin-2-yl)phenol participates in various chemical reactions typical for phenolic compounds:
Key physical properties include:
Chemical characteristics include:
4-Fluoro-2-(pyrrolidin-2-yl)phenol has potential applications in various fields:
Research into this compound may yield insights into improving drug design strategies by leveraging its unique physicochemical characteristics .
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4